molecular formula C13H19N3 B2898769 1-Heptyl-1H-1,2,3-benzotriazole CAS No. 131164-34-6

1-Heptyl-1H-1,2,3-benzotriazole

Cat. No.: B2898769
CAS No.: 131164-34-6
M. Wt: 217.316
InChI Key: RVDZIFNXDDHTNX-UHFFFAOYSA-N
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Description

1-Heptyl-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C13H19N3. It belongs to the class of benzotriazole derivatives, which are known for their versatile applications in various fields such as chemistry, biology, and industry. The compound is characterized by a heptyl group attached to the nitrogen atom of the benzotriazole ring, which imparts unique properties to the molecule .

Preparation Methods

The synthesis of 1-Heptyl-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with heptyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the benzotriazole . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Heptyl-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzotriazole ring.

    Substitution: The heptyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized benzotriazole derivatives .

Scientific Research Applications

1-Heptyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Heptyl-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its heptyl group, which enhances its lipophilicity and influences its interactions with biological targets and other molecules .

Properties

IUPAC Name

1-heptylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14-15-16/h6-7,9-10H,2-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDZIFNXDDHTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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